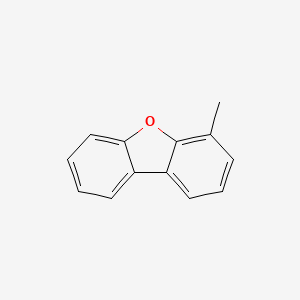

4-Methyldibenzofuran

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTFRTTTZWMJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976296 | |

| Record name | 4-Methyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7320-53-8, 60826-62-2 | |

| Record name | 4-Methyldibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7320-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyldibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060826622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyldibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLDIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA4D1EJ7S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Mechanisms of 4 Methyldibenzofuran

De Novo Synthetic Pathways for 4-Methyldibenzofuran

The construction of the this compound skeleton from non-dibenzofuran precursors, known as de novo synthesis, involves several strategic approaches to build the fused three-ring system.

Annulation Strategies for Furan (B31954) Ring Formation

Annulation strategies focus on the formation of the central furan ring by connecting two separate benzene (B151609) rings or by building the furan ring onto a biphenyl-type structure.

The Feist–Benary furan synthesis is a classic organic reaction that produces substituted furans from α-halo ketones and β-dicarbonyl compounds in the presence of a base like ammonia or pyridine. wikipedia.orgambeed.comwikipedia.org The mechanism involves the deprotonation of the β-dicarbonyl compound to form an enolate, which then attacks the α-halo ketone. A subsequent cyclization and dehydration yields the furan ring. wikipedia.orgquimicaorganica.org

While typically used for simpler furans, this strategy can be conceptually applied to the synthesis of the dibenzofuran (B1670420) core. To form a dibenzofuran structure, the reactants would need to incorporate pre-existing benzene rings. For this compound, this would necessitate a complex, appropriately substituted bicyclic starting material. The general mechanism proceeds as follows:

Enolate Formation : A base removes an acidic proton from the β-dicarbonyl compound.

Nucleophilic Attack : The resulting enolate attacks the carbonyl group of the α-halo ketone.

Cyclization : An intramolecular nucleophilic substitution occurs where the enolate displaces the halide.

Dehydration : The final step is the elimination of a water molecule to form the aromatic furan ring. wikipedia.org

This pathway, while fundamental for furan synthesis, is less commonly employed for complex structures like substituted dibenzofurans compared to more modern cross-coupling methods.

A prevalent and effective method for synthesizing the dibenzofuran skeleton is the intramolecular cyclization of diaryl ethers. organic-chemistry.orgresearchgate.net This approach often utilizes transition metal catalysis, particularly palladium, to facilitate the formation of the C-C bond that closes the furan ring. organic-chemistry.orgnih.gov

One prominent method is the palladium-catalyzed phenol-directed C-H activation/C-O cyclization. nih.govfigshare.com In this reaction, a diaryl ether substrate is cyclized using a palladium catalyst, often in the presence of an oxidant like air. nih.gov To synthesize this compound, a precursor such as 2-phenoxy-m-cresol or a related substituted diaryl ether would be required.

Another powerful variant involves the cyclization of o-iodo diaryl ethers. organic-chemistry.orgnih.gov This method uses a reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions, offering high yields and tolerance for various functional groups. organic-chemistry.org The synthesis of the o-iododiaryl ether precursor can be achieved in a one-pot sequence through the iodination and subsequent O-arylation of a phenol (B47542). organic-chemistry.orgnih.gov

Table 1: Catalytic Systems for Dibenzofuran Synthesis via Diaryl Ether Cyclization

| Catalyst System | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / K₂CO₃ | 2-Biphenylyl Phenyl Ether | Air, 120 °C | High | nih.gov |

| Pd/C / NaOAc | o-Iodo Diaryl Ether | DMA, 140 °C | 75–100% | organic-chemistry.org |

This table presents generalized data for dibenzofuran synthesis; specific yields for this compound would depend on the exact precursors.

Annulation of Benzo[b]furans

An alternative strategy, known as benzoannulation, involves constructing a benzene ring onto an existing benzo[b]furan scaffold. researchgate.netrsc.org This approach can be advantageous due to the availability of diverse starting materials and the potential for controlling the substitution pattern of the newly formed ring. researchgate.net For instance, a suitably substituted 2-nitrobenzofuran can react with alkylidene malononitriles in a base-mediated process to assemble the dibenzofuran structure. researchgate.net To obtain this compound via this route, one would need to start with a methyl-substituted benzo[b]furan and choose reagents that would build the second benzene ring in the correct orientation.

Rearrangement of Other Ring Systems to Form the Dibenzofuran Skeleton

The formation of the dibenzofuran skeleton through the rearrangement of other cyclic systems is a less common but mechanistically interesting pathway. nih.gov Such rearrangements often involve a significant reorganization of the molecular framework, driven by the formation of the stable, aromatic dibenzofuran system. nih.govlibretexts.org For example, a dearomative ring fragmentation of specific ortho-heteroatom-substituted dianiline squaraine dyes can lead to new aromatic frameworks under mild conditions. nih.gov While direct examples leading specifically to this compound are not prominent in the literature, skeletal rearrangements of complex polycyclic systems, sometimes mediated by electrophiles like iodine, can result in deep-seated changes to form new heterocyclic rings. nih.gov Another conceptual route could involve the acid-catalyzed ring-opening of a furan-containing precursor, followed by a recyclization cascade to form the dibenzofuran structure. nih.gov

Targeted Methylation and Functionalization of Dibenzofuran Scaffolds

Instead of building the entire ring system, this compound can be synthesized by introducing a methyl group onto the pre-formed dibenzofuran core. This requires regioselective functionalization, which can be challenging due to the presence of multiple reactive positions on the dibenzofuran molecule (positions 1, 2, 3, and 4). nih.govmdpi.com

The reactivity of dibenzofuran in electrophilic substitution reactions, such as Friedel-Crafts alkylation, is governed by the electronic properties of the heterocyclic system. The oxygen atom directs electrophiles to certain positions, but a mixture of products is often obtained.

A more controlled approach involves a multi-step sequence. First, a functional group is introduced at the desired position, which then facilitates the introduction of the methyl group. Selective functionalization at the 4-position of dibenzofuran has been achieved, often as part of the synthesis of materials for applications like organic light-emitting diodes (OLEDs). nih.govmdpi.com For instance, halogenation (bromination or fluorination) can be directed to the 4-position. nih.gov The resulting 4-halodibenzofuran can then be used in cross-coupling reactions, such as a Suzuki or Stille coupling, with an appropriate methyl-organometallic reagent to yield this compound.

Table 2: Potential Functionalization/Methylation Sequence for Dibenzofuran

| Step | Reaction Type | Reagents | Intermediate Product |

|---|---|---|---|

| 1. Halogenation | Electrophilic Aromatic Substitution | e.g., N-Bromosuccinimide (NBS) | 4-Bromodibenzofuran |

This table outlines a plausible synthetic route; reaction conditions would require specific optimization.

This targeted approach offers greater control over the final product's structure compared to direct methylation, which might lack the required regioselectivity.

Friedel-Crafts Alkylation for Methyl Group Introduction

The introduction of a methyl group onto the dibenzofuran scaffold to synthesize this compound can be achieved through the Friedel-Crafts alkylation reaction. mt.comyoutube.com This classic method of forming a carbon-carbon bond involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst. mt.comnih.gov For the synthesis of this compound, dibenzofuran is treated with a methylating agent, such as methyl chloride or methyl iodide, and a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comresearchgate.net

The mechanism proceeds in several steps. First, the Lewis acid catalyst reacts with the methyl halide to form a more potent electrophile, a carbocation or a carbocation-like complex. mt.comyoutube.com This highly reactive electrophilic species is then attacked by the electron-rich π system of the dibenzofuran ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. stackexchange.comechemi.com The aromaticity of the ring is temporarily disrupted in this step. mt.com Finally, a base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new methyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.com The regioselectivity of this reaction is influenced by the inherent electronic properties of the dibenzofuran ring system, with substitution occurring at positions that are most activated towards electrophilic attack.

Electrophilic Substitution Reactions and Regioselectivity

The reactivity and orientation of subsequent electrophilic substitution reactions on the this compound molecule are governed by the combined directing effects of the resident methyl group and the fused heterocyclic ring system. The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. youtube.com This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to itself.

Within the dibenzofuran structure, electrophilic attack generally occurs on the benzene rings. stackexchange.comechemi.com The presence of the oxygen atom influences the electron distribution, but the primary sites of substitution are typically the 2, 3, 6, and 8 positions. For this compound, the methyl group at position 4 will strongly activate the ortho positions (3) and the para position (no direct para position is available on the same ring, but its influence extends throughout the molecule). The interplay between the activating methyl group and the inherent reactivity of the dibenzofuran nucleus determines the final regiochemical outcome, which can often lead to a mixture of products. oregonstate.edu The specific position of substitution depends on the nature of the electrophile and the reaction conditions. youtube.com

Halogenation is a type of electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a halogen, such as chlorine, bromine, or iodine. mt.com In the case of this compound, this reaction is typically carried out by treating the compound with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃, or in a suitable solvent. The catalyst polarizes the halogen molecule, creating a stronger electrophile that can be attacked by the aromatic ring. libretexts.org

The regioselectivity of halogenation is directed by the activating methyl group. The incoming halogen atom will preferentially substitute at positions that are electronically enriched. The primary sites for substitution would be the positions ortho and para to the methyl group. Given the structure of this compound, the most likely positions for halogenation are C-3 and other activated positions on the dibenzofuran skeleton, influenced by the combined directing effects.

Table 1: Regioselectivity in Electrophilic Halogenation of this compound

| Position | Directing Influence | Predicted Reactivity |

| C-3 | ortho to -CH₃ | Highly Favored |

| C-6 | Activated position on the second ring | Possible |

| C-8 | Activated position on the second ring | Possible |

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). aiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com

The aromatic π system of this compound attacks the nitronium ion, forming a resonance-stabilized sigma complex. aiinmr.com The position of attack is dictated by the directing effects of the methyl group. As an ortho, para-director, the methyl group at C-4 directs the incoming nitro group primarily to the C-3 position. The subsequent removal of a proton from the sigma complex by a weak base (like HSO₄⁻ or H₂O) restores aromaticity, yielding the nitrated product.

Friedel-Crafts acylation is a key method for introducing an acyl group (-COR) into an aromatic ring. arkat-usa.orgcore.ac.uk The reaction involves treating this compound with an acylating agent, such as an acyl chloride (RCOCl) or an acid anhydride ((RCO)₂O), in the presence of a Lewis acid catalyst, typically AlCl₃. nih.gov The Lewis acid coordinates with the acylating agent to form a highly electrophilic acylium ion (RCO⁺), which is resonance-stabilized. mt.com

The acylium ion is then attacked by the electron-rich ring of this compound. Due to the strong activating and directing effect of the C-4 methyl group, the acylation is expected to occur preferentially at the C-3 position. A subsequent deprotonation step restores the aromaticity of the ring. arkat-usa.org Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage that the introduced acyl group is deactivating, which prevents further polysubstitution reactions. mt.com

Nucleophilic Reactions and Ring Cleavage

While dibenzofurans are generally more reactive towards electrophiles, they can undergo nucleophilic reactions under specific conditions, particularly those involving strong nucleophiles that can lead to the cleavage of the ether linkage in the furan ring. researchgate.net The C-O bond in the dibenzofuran ring system is relatively inert but can be cleaved by potent organometallic reagents or under harsh reaction conditions. researchgate.net Such ring-opening reactions are significant as they provide synthetic routes to functionalized biphenyl derivatives. researchgate.net

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful nucleophiles and strong bases. youtube.comwikipedia.org Their reaction with this compound can proceed via two main pathways: deprotonation (metalation) or nucleophilic attack.

As a strong base, butyl lithium can abstract an acidic proton from the aromatic ring, a process known as lithiation or metalation. wikipedia.orguniurb.it The most acidic protons in dibenzofuran are typically adjacent to the oxygen atom (at C-1 and C-9). Therefore, butyl lithium is likely to deprotonate this compound at one of these positions, forming a lithiated intermediate that can then be reacted with various electrophiles.

Alternatively, under certain conditions, the organolithium reagent can act as a nucleophile, attacking one of the carbons of the ether linkage (C-O bond). saylor.org This nucleophilic attack can initiate a ring-opening process, leading to the cleavage of the furan ring. researchgate.net The reaction results in the formation of a lithium phenoxide derivative of a substituted biphenyl, which upon acidic workup, would yield a hydroxylated biphenyl compound. masterorganicchemistry.com The specific outcome of the reaction depends on factors such as the solvent, temperature, and the presence of any additives. uniurb.it

Pyrosynthesis and Thermal Formation Mechanisms of this compound

Formation in Combustion and Pyrolysis of Hydrocarbons and Heterocyclic Compounds

This compound, a methylated derivative of dibenzofuran, is formed during high-temperature processes such as combustion and pyrolysis of various organic materials. Dibenzofurans and their derivatives are recognized as heterocyclic aromatic compounds that can be generated alongside polycyclic aromatic hydrocarbons (PAHs) under these conditions researchgate.net. They are found in the emissions from combustion sources, including coke dust, fly ash, and flame soot researchgate.net. The presence of this compound in such mixtures is often linked to the thermal degradation of specific precursors containing both the necessary ring structures and methyl groups.

One clear example of its formation through pyrolysis is the Flash Vacuum Pyrolysis (FVP) of aryl 2-(allyloxy)benzoates. Research has demonstrated that the FVP of specific substituted benzoates at 650 °C leads to the formation of this compound as a major product. This process highlights a specific synthetic route where complex organic molecules rearrange under thermal stress to yield the stable dibenzofuran core mdpi.com.

| Precursor Compound | Pyrolysis Conditions | Major Product | Approximate Yield |

|---|---|---|---|

| Aryl 2-(allyloxy)benzoate derivative | 650 °C, 0.001 Torr | This compound | ~30% |

In the context of geochemistry, methyldibenzofuran isomers, including this compound, serve as indicators of the thermal maturity of organic matter in geological formations pcbiochemres.com. Their presence in coal and sedimentary rocks suggests that they are natural products of the slow pyrolysis of complex hydrocarbons and heterocyclic compounds (biomass) over geological timescales pcbiochemres.com. Within the isomers, this compound is noted to be more thermodynamically stable than 1-methyldibenzofuran (B1607422), and their ratio can be used to assess the temperature history of the source rock pcbiochemres.com.

Furthermore, studies on the fuel-rich oxidation of toluene, a methylated aromatic hydrocarbon, have identified dibenzofuran as a product bohrium.com. While not explicitly isolating the 4-methyl derivative, the presence of a methyl group on the precursor fuel makes the formation of methyldibenzofurans a highly probable outcome of the complex reactions occurring during combustion.

Role of Radical Mechanisms in Formation (e.g., Phenyl Radical Mechanism from Nitrobenzene Pyrolysis)

The formation of complex aromatic compounds like this compound during high-temperature pyrolysis and combustion is governed by free radical mechanisms. These processes involve the breaking of chemical bonds to form highly reactive species with unpaired electrons, known as radicals, which then initiate a cascade of reactions to form more stable products. The pyrolysis of organic compounds is generally dominated by free radical reactions, which include initiation, propagation, and termination steps.

A plausible pathway for the formation of the dibenzofuran skeleton involves the reaction of phenolic compounds with other radical species. For instance, the formation of benzofurans can occur through the combination of an o-hydroxyphenyl radical with a vinyl radical. This concept can be extended to the formation of dibenzofurans from larger precursors. Theoretical studies have shown that the oxidation of polycyclic aromatic hydrocarbons (PAHs) is a source of dibenzofuran, often initiated by the addition of a hydroxyl radical (•OH) to the aromatic structure mdpi.com.

A specific illustrative pathway involves the phenyl radical (C₆H₅•), which can be generated from various sources, including the pyrolysis of nitrobenzene. The thermal decomposition of nitrobenzene is known to cleave the C-N bond, yielding a phenyl radical and nitrogen dioxide (NO₂). This highly reactive phenyl radical can then participate in the formation of larger aromatic structures.

For the formation of this compound via this mechanism, the generated phenyl radical would need to react with a methylated phenolic compound, such as p-cresol (4-methylphenol). The proposed mechanism would proceed via the following general steps:

Initiation : Phenyl radicals are formed from the pyrolysis of a precursor like nitrobenzene.

Propagation :

The phenyl radical attacks p-cresol, potentially abstracting a hydrogen atom to form benzene and a 4-methylphenoxy radical.

Alternatively, radical-radical coupling or addition reactions could lead to the formation of a hydroxylated methyl-biphenyl intermediate.

Cyclization and Rearrangement : The intermediate undergoes intramolecular cyclization, losing a molecule of water or hydrogen to form the stable furan ring, resulting in the this compound structure.

This type of radical-driven pathway, where smaller aromatic radicals combine and cyclize, is fundamental to understanding the formation of complex heterocyclic compounds in high-temperature environments.

Advanced Spectroscopic Analysis of 4 Methyldibenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon and hydrogen framework of a molecule.

In the ¹³C NMR spectrum of 4-methyldibenzofuran, each unique carbon atom in the molecule produces a distinct resonance signal. libretexts.org The chemical shifts of these signals are influenced by the electronic environment of the carbon atoms. oregonstate.edu Quaternary carbons, those without any attached hydrogens, generally show weaker signals. oregonstate.edu

The approximate chemical shift ranges for the different types of carbon atoms in this compound are as follows:

Alkyl Carbon (CH₃): This carbon will appear in the upfield region of the spectrum.

Aromatic Carbons (C-H and C-C): These carbons will resonate in the downfield region, typically between 100 and 150 ppm. ucl.ac.uk

Aromatic Carbons bonded to Oxygen (C-O): These carbons are deshielded by the electronegative oxygen atom and will appear further downfield in the aromatic region.

The specific chemical shifts can be used to confirm the substitution pattern of the dibenzofuran (B1670420) core.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Alkyl (CH₃) | ~20-30 |

| Aromatic (C-H) | ~110-130 |

| Aromatic (C-C) | ~120-150 |

| Aromatic (C-O) | ~150-160 |

Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.com

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

In the ¹H NMR spectrum of this compound, the following signals are expected:

Methyl Protons (CH₃): A singlet in the upfield region (around 2.4 ppm) corresponding to the three equivalent protons of the methyl group.

Aromatic Protons: A series of multiplets in the downfield region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the dibenzofuran rings.

The coupling patterns (splitting of signals) of the aromatic protons provide information about the number of adjacent protons. The coupling constant, J, is the distance between the split peaks and is measured in Hertz (Hz). libretexts.org For aromatic protons, ortho coupling (³J) is typically in the range of 6-10 Hz, while meta coupling (⁴J) is smaller, around 2-4 Hz. libretexts.org

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Methyl (4-CH₃) | ~2.4 | Singlet | N/A |

| Aromatic Protons | ~7.0 - 8.5 | Multiplets | ³J ≈ 6-10, ⁴J ≈ 2-4 |

Note: The actual chemical shifts and coupling constants can be influenced by the solvent and the specific spectrometer frequency. ucl.ac.ukresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification and quantification of compounds.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is widely used for the analysis of volatile and semi-volatile organic compounds. mdpi.commeasurlabs.com In the context of this compound, GC-MS is employed for its identification in complex mixtures, such as crude oil and environmental samples. researchgate.netresearchgate.netresearchgate.net

The identification is based on the retention time of the compound as it passes through the GC column and the mass spectrum obtained from the MS detector. libretexts.org For quantification, a calibration curve is typically prepared using standard solutions of the analyte. nih.gov The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. libretexts.org The use of an internal standard can improve the accuracy and precision of the quantification. libretexts.org Semi-quantitative analysis can also be performed by comparing the signal intensities of the unknown substance with those of a standard. cleancontrolling.com

Electron impact ionization (EI) is a hard ionization technique that results in significant fragmentation of the analyte molecule. azom.com The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used for its identification by comparing it to a spectral library. uni-saarland.de

For this compound (molecular weight 182.22 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) at m/z 182. nih.govnist.gov The most prominent fragment ions are typically observed at m/z 181, corresponding to the loss of a hydrogen atom, and m/z 152, resulting from the loss of a formyl radical (CHO). nih.gov The base peak, which is the most intense peak in the spectrum, is often the molecular ion at m/z 182. nih.gov

Table 3: Key Ions in the EI-MS Spectrum of this compound

| m/z | Ion | Significance |

|---|---|---|

| 182 | [M]⁺ | Molecular Ion |

| 181 | [M-H]⁺ | Loss of a hydrogen atom |

| 152 | [M-CHO]⁺ | Loss of a formyl radical |

High-resolution mass spectrometry (HRMS) is a technique that can measure the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This allows for the determination of the elemental composition of a molecule from its exact mass. msu.edu Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.comchromatographyonline.com

The exact mass of this compound (C₁₃H₁₀O) is 182.0732 g/mol . nih.gov HRMS can confirm this precise mass, providing a high degree of confidence in the identification of the compound. This is particularly useful when analyzing complex samples where isobaric interferences (ions with the same nominal mass) may be present. chromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. utdallas.edu The vibrational spectrum is a unique property of a molecule and serves as a "fingerprint" for identification. wiley.com For this compound, the IR spectrum is characterized by absorption bands corresponding to its core structural components: the aromatic rings, the methyl group, and the ether linkage.

The key functional group vibrations for this compound include:

Aromatic C-H Stretch: Aromatic compounds exhibit C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. vscht.cz For this compound, these sharp absorptions are expected in the 3000-3100 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretch: The methyl (CH₃) group attached to the aromatic ring will show C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range. nobraintoosmall.co.nz

Aromatic C=C Stretch: The carbon-carbon double bond stretching within the aromatic rings gives rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges due to these vibrations. vscht.cz

Aryl Ether C-O-C Stretch: The dibenzofuran structure contains an aryl ether linkage. The asymmetric stretching of the C-O-C bond in aryl ethers produces a strong, characteristic band between 1200 cm⁻¹ and 1250 cm⁻¹. msu.edu A symmetric stretching band may also be observed near 1000-1075 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Vibration Type | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Methyl (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Variable |

| C-O-C Stretch | Aryl Ether | 1200 - 1250 | Strong |

This table is generated based on established principles of IR spectroscopy. vscht.cznobraintoosmall.co.nzmsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorbance Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for identifying and quantifying compounds containing chromophores, which are light-absorbing moieties, especially those with conjugated π-electron systems. msu.edu

The chromophore in this compound is the entire dibenzofuran ring system. The fusion of a furan (B31954) ring with two benzene (B151609) rings creates an extended conjugated system of π-electrons. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. msu.edu

The primary electronic transitions observed for conjugated aromatic systems like this compound are π → π* transitions. azooptics.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are typically characterized by high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹). msu.edu While specific absorption maxima (λ_max) for this compound are not detailed in the provided search results, the extended conjugation suggests that its absorption bands will occur at longer wavelengths compared to non-conjugated systems like benzene. msu.edu

| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region |

| π → π | π bonding to π antibonding | Dibenzofuran conjugated system | Ultraviolet (200 - 400 nm) |

This table is generated based on the principles of UV-Vis spectroscopy and the nature of conjugated aromatic compounds. msu.eduazooptics.com

Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond IR and UV-Vis, a fuller characterization of this compound is achieved using more advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.compageplace.de These techniques provide detailed information about the molecular structure, connectivity, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C. numberanalytics.com

¹H NMR: In the flash vacuum pyrolysis synthesis of this compound, the proton NMR spectrum of the resulting product mixture showed characteristic signals for the compound. The aromatic protons of this compound appear as a multiplet in the range of δ 8.00-7.30 ppm, integrating to seven protons. The methyl group protons give rise to a sharp singlet at δ 2.61 ppm, corresponding to the three protons of the methyl group. rsc.org

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.30 - 8.00 | Multiplet | 7H |

| Methyl Protons | 2.61 | Singlet | 3H |

Data sourced from a study on the formation of dibenzofurans. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are observed for the quaternary (non-protonated) and methine (CH) carbons of the aromatic rings, as well as the methyl carbon. The reported chemical shifts include signals at δ 156.01, 151.77, 125.83, 123.87, and 116.98 for the quaternary carbons, and δ 127.66, 126.99, 123.40, 123.09, 120.81, and 111.89 for the aromatic CH carbons. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. utdallas.edu It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to separate components of a mixture before MS analysis.

The analysis of this compound by GC-MS shows a molecular ion peak (M⁺) at an m/z of 182. rsc.orgnist.gov This corresponds to the molecular weight of the compound (C₁₃H₁₀O), which is calculated to be approximately 182.22 g/mol . nih.govnist.gov The NIST Mass Spectrometry Data Center reports the top three peaks in the mass spectrum as m/z 182 (molecular ion), m/z 181, and m/z 152. nih.gov

| m/z Value | Interpretation | Source |

| 182 | Molecular Ion [M]⁺ | rsc.orgnist.govnih.gov |

| 181 | [M-H]⁺ Fragment | nih.gov |

| 152 | [M-CH₂O]⁺ or [M-H-CHO]⁺ Fragment | nih.gov |

Data sourced from NIST and PubChem databases. nist.govnih.gov

Computational Chemistry and Theoretical Investigations of 4 Methyldibenzofuran

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to determine the electronic and geometric properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, energy levels, and other fundamental characteristics.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. wikipedia.org Instead of relying on the complex many-electron wavefunction, DFT uses the spatially dependent electron density as the fundamental variable, making it computationally feasible for large molecules. mpg.descispace.com The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of the electron density. wikipedia.orgmpg.de

DFT studies have been applied to understand the electronic properties of methyldibenzofuran isomers. For instance, calculations have been used to determine the charge density differences between 1-methyldibenzofuran (B1607422) (1-MDBF) and 4-methyldibenzofuran (4-MDBF). researchgate.net This analysis helps in understanding the polarity and reactivity of these isomers, which is crucial for applications such as tracing petroleum migration, where the relative abundance of 1-MDBF to 4-MDBF serves as a molecular indicator. researchgate.netdoi.org

Theoretical calculations are crucial for determining the thermodynamic stability and reaction kinetics of chemical compounds. The standard enthalpy of formation (ΔHf°) represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. chemteam.info The activation barrier, or activation energy, is the minimum energy required to initiate a chemical reaction. catalysis.blogchemistrytalk.org

Computational studies have investigated the formation pathways of methyldibenzofurans. For example, the formation of dibenzofuran (B1670420) (DBF) and its methylated derivatives from the reaction of benzofuran (B130515) with the cyclopentadienyl (B1206354) radical has been studied. mdpi.com These studies indicate that the activation barriers for the formation of different isomers can vary significantly. In the reaction of benzothiophene (B83047) (an analogue) with the cyclopentadienyl radical, the C-C cleavage leading to 1-methyl-dibenzothiophene has a lower activation barrier (44.6 kcal/mol) than the pathway forming 4-methyl-dibenzothiophene, suggesting 1-methyl substituted products are formed more easily. mdpi.com Similar trends are inferred for dibenzofuran, with the formation of 1-methyldibenzofuran being energetically preferred over this compound. mdpi.com

| Reaction Pathway | Product | Relative Activation Barrier | Energetic Favorability |

|---|---|---|---|

| Pathway to 1-methyl-DBT | 1-Methyldibenzothiophene | Lower | More Favorable |

| Pathway to 4-methyl-DBT | 4-Methyldibenzothiophene | Higher | Less Favorable |

This table illustrates the principle of activation barriers influencing product formation, with data extrapolated from analogous dibenzothiophene (B1670422) reactions as discussed in the literature. mdpi.com

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. bkcc.ac.in The relative stability of these conformers is determined by factors like steric strain and intramolecular interactions. ucalgary.ca

For substituted dibenzofurans, the position of the methyl group significantly influences the molecule's stability and properties. Theoretical calculations show that the thermodynamic stability of methyldibenzofuran isomers varies. researchgate.net The relative abundances of 1-methyldibenzofuran and this compound are used in geochemistry, and their stability is a key factor. researchgate.netdoi.org The stability of this compound is enhanced by intramolecular interactions, specifically a form of hydrogen bonding. doi.orgcup.edu.cn This interaction makes the 4-MDBF isomer particularly stable compared to other isomers where such bonding is not as favorable. cup.edu.cn This increased stability has a direct impact on its prevalence in geological samples and its utility as a geochemical marker. researchgate.netdoi.org

Molecular Dynamics Simulations for Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the behavior and interactions of molecules in different environments.

MD simulations have been utilized to investigate the geo-chromatographic fractionation of methyldibenzofuran isomers in dolomite (B100054) reservoirs. researchgate.net These simulations calculate the interaction energy (EIn) between isomers like 1-MDBF and 4-MDBF and a mineral surface, such as dolomite (104). researchgate.net The results of these simulations help to explain why different isomers migrate at different rates through subsurface rock formations. researchgate.net This theoretical approach, combining MD and DFT, supports the use of the 1-/4-methyldibenzofuran ratio as a tracer for oil migration pathways. researchgate.netvegascashandtitleloanslv.com

Theoretical Studies on Hydrogen Bonding and Intramolecular Interactions

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. libretexts.orglibretexts.org Although weaker than covalent bonds, these interactions can significantly influence a molecule's structure, stability, and properties. libretexts.org

In this compound, theoretical studies have identified the presence of a significant intramolecular interaction. doi.orgcup.edu.cn It has been suggested that a hydrogen bond can form between the lone pair of electrons on the oxygen atom of the furan (B31954) ring and a hydrogen atom of the methyl group at the C-4 position. cup.edu.cn The calculated bond length for this H–O interaction is approximately 2.970 Å, which falls within the range for a hydrogen bond. cup.edu.cn This intramolecular hydrogen bond contributes to the increased thermodynamic stability of the this compound isomer. doi.orgcup.edu.cn

{ "5.": { "5.1.": { "section_title": "Environmental Occurrence, Fate, and Degradation of this compound", "5.1.1.": { "section_title": "Natural Occurrence and Isolation from Environmental and Biological Matrices", "subsection_title": "Presence in Coal, Coal Tar, Crude Oils, and Sediments", "content": "this compound is a naturally occurring oxygen-containing polycyclic aromatic compound found in various geological and industrial materials. researchgate.nettandfonline.com It is a recognized constituent of crude oils, coal, coal tar, and sediments. tandfonline.comekb.egcup.edu.cnmdpi.com The distribution and abundance of this compound and its isomers can provide valuable information in petroleum geochemistry, including insights into the depositional environment, organic matter type, and thermal maturity of source rocks. researchgate.netjsaer.comcup.edu.cn\n\nIn studies of crude oils, particularly from regions like the Niger Delta, this compound has been identified as the most abundant among the methyldibenzofuran isomers. tandfonline.comresearchgate.netresearchgate.net Its predominance, especially in relation to other isomers, has been linked to oils derived from marine environments. tandfonline.comresearchgate.net Conversely, a higher abundance of 2- and 3-methyldibenzofuran (B13760310) is often associated with terrestrial source rocks and coals. researchgate.netjsaer.com The ratio of (1+4)-methyldibenzofuran to (2+3)-methyldibenzofuran is used in conjunction with other geochemical markers like the pristane/phytane (Pr/Ph) ratio to differentiate between various depositional environments such as marine carbonate, marine shale, and lacustrine shale. researchgate.netresearchgate.netepa.gov\n\nthis compound has also been identified in coal tar and its products. researchgate.netamazonaws.com For instance, it was detected in coal tar distillate and its presence was noted in studies on the biodegradation of coal tar products. researchgate.netamazonaws.com Research on tar-rich coal pyrolysis has also reported the presence of this compound in the resulting tar. mdpi.com Furthermore, it is found in ancient sedimentary rocks and its distribution can be influenced by secondary oil migration processes due to its affinity for clay minerals. jsaer.comdoi.orgwebofproceedings.org" }, "5.1.2.": { "subsection_title": "Occurrence in Tobacco Smoke and Combustion Products", "content": "this compound is a known component of tobacco smoke. ekb.egmdpi.comresearchgate.net The combustion of tobacco leads to the formation of thousands of chemical compounds, including polycyclic aromatic hydrocarbons and heterocyclic compounds like dibenzofurans. ccohs.cacanada.ca Research dating back to the 1970s has specifically identified 2-, 3-, and 4-methyldibenzofurans in tobacco smoke. researchgate.net\n\nThe presence of these compounds is not unique to tobacco smoke; they are also released from various other combustion processes. ekb.egmdpi.com Dibenzofurans, in general, are found in emissions from the combustion of fossil fuels, wood, and waste incineration. ekb.egmdpi.com The polycyclic aromatic hydrocarbons in tobacco smoke are believed to be responsible for inducing certain metabolic enzymes, which can have broader implications for how the body processes various substances. nih.govucsf.edu" }, "5.1.3.": { "subsection_title": "Detection in Natural Products (e.g., Arctostaphylos uva-ursi)", "content": "this compound has been reported in the plant species Arctostaphylos uva-ursi, commonly known as bearberry or kinnikinnick. nih.govneist.res.in This plant is part of the Ericaceae family and its leaves have a history of medicinal use. nih.govthenaturopathicherbalist.com Analysis of the volatile components of Arctostaphylos uva-ursi leaves has identified this compound, although it is present in trace amounts. nih.govresearchgate.net The plant contains a wide array of other constituents, including hydroquinone (B1673460) glycosides, polyphenols, and various acids. thenaturopathicherbalist.com" }, "5.1.4.": { "subsection_title": "Presence in Plant Extracts (e.g., Juglans sigillata D.)", "content": "this compound has been identified as a volatile component in the shells of the iron walnut, Juglans sigillata. cabidigitallibrary.org Juglans sigillata is a species of walnut cultivated for its nuts and wood, primarily in southwestern China. nih.gov A gas chromatography-mass spectrometry (GC-MS) analysis of the volatile oil from J. sigillata shells successfully isolated and identified numerous compounds, including this compound. cabidigitallibrary.org While fatty acids and aliphatic hydrocarbons were the main chemical constituents, this compound was also present among the identified compounds. cabidigitallibrary.org The kernels of this walnut are recognized for their nutritional value, containing significant levels of minerals and essential amino acids. notulaebotanicae.romdpi.com" } }, "5.2.": { "5.2.1.": { "section_title": "Environmental Transport and Distribution", "subsection_title": "Atmospheric Distribution (e.g., in fly ash, coke dust, flame soot)", "content": "this compound, as a product of combustion, can be distributed in the atmosphere adsorbed onto particulate matter. ekb.eg Dibenzofurans are known to be released into the air from sources like coal tar and coal gasification operations. ekb.eg They are found in various atmospheric particulates, including fly ash, coke dust, and flame soot. ekb.eg\n\nCoke dust, a byproduct of petroleum refining, is a fine, solid residue that can become airborne. q4cdn.comchemtel.netsinclairoil.com While safety data sheets for petroleum coke primarily focus on the physical hazards of the dust and the release of gases like carbon monoxide upon combustion, the presence of complex organic compounds like dibenzofurans in related materials suggests a potential for their inclusion in such dust. q4cdn.comsinclairoil.comcongress.gov\n\nFlame soot is composed of microscopic carbonaceous particles formed during incomplete combustion of hydrocarbons. americanscientist.orgpsu.edunist.gov These particles provide a surface onto which various polycyclic aromatic hydrocarbons and related compounds can adsorb, facilitating their atmospheric transport. americanscientist.orgnist.gov The formation of soot is a complex process involving the transformation of fuel molecules into polycyclic aromatic hydrocarbons (PAHs) and eventually into solid particles. psu.eduosti.gov Given that this compound is a combustion byproduct, its association with soot particles is a plausible mechanism for its atmospheric distribution. ekb.egmdpi.com" } } }, "tables": { "compounds": [ { "Compound Name": "1-methyldibenzofuran", "Abbreviation": "1-MDBF" }, { "Compound Name": "2-methyldibenzofuran", "Abbreviation": "2-MDBF" }, { "Compound Name": "3-methyldibenzofuran", "Abbreviation": "3-MDBF" }, { "Compound Name": "this compound", "Abbreviation": "4-MDBF" }, { "Compound Name": "Pristane", "Abbreviation": "Pr" }, { "Compound Name": "Phytane", "Abbreviation": "Ph" }, { "Compound Name": "Dibenzofuran", "Abbreviation": "DBF" }, { "Compound Name": "Polycyclic aromatic hydrocarbons", "Abbreviation": "PAHs" } ] } }

Environmental Occurrence, Fate, and Degradation of 4 Methyldibenzofuran

Environmental Transport and Distribution

Aquatic and Soil Distribution and Persistence

The environmental distribution and persistence of 4-methyldibenzofuran are governed by its physicochemical properties, which influence its partitioning between water, soil, and sediment. As a member of the dibenzofuran (B1670420) family, it is expected to exhibit strong sorption to organic matter and persistence in the environment.

In aquatic systems, dibenzofurans, including this compound, are recognized as persistent, bioaccumulative, and toxic compounds. waterquality.gov.aupjoes.comresearchgate.net They possess very low water solubility and a high affinity for binding to organic matter and sediments. waterquality.gov.au This strong partitioning behavior means that aquatic environments act as significant reservoirs for these compounds, where they can accumulate over time. pjoes.com The estimated soil sorption coefficient (Koc) for the parent compound, dibenzofuran, is a key indicator of its mobility. nih.govnih.gov A high Koc value suggests low mobility in soil, meaning the compound is more likely to remain adsorbed to soil particles rather than leaching into groundwater or being transported with surface water runoff. chemsafetypro.com Based on its structure, this compound is expected to have a higher Koc than dibenzofuran, indicating even lower mobility and greater persistence in soil and sediment.

Table 1: Mobility Classification of Chemicals in Soil Based on Koc

| Koc Range | Mobility Class |

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

| Source: Adapted from McCall et al. classification scheme. chemsafetypro.com |

Degradation Pathways and Environmental Persistence

The environmental persistence of this compound is determined by the rates of various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic Degradation

Abiotic degradation involves non-biological processes that break down chemical compounds. For this compound, the primary abiotic degradation pathways considered are photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. This process can occur through direct absorption of light by the compound (direct photolysis) or through reactions with photochemically generated reactive species in the environment (indirect photolysis). csbsju.edu

Studies on the parent compound, dibenzofuran, and its chlorinated derivatives show that they undergo aqueous photodegradation under environmental conditions. csbsju.eduacs.org The photolytic transformation of these compounds can involve processes such as reductive dechlorination (for chlorinated dibenzofurans) and cleavage of the carbon-oxygen (C-O) ether bond. csbsju.eduacs.org For instance, the photolysis of non-chlorinated dibenzofuran in lake water has been shown to yield 2,2′-dihydroxybiphenyl as a photoproduct. csbsju.edu

The rate of photodegradation is influenced by factors such as the presence of natural sensitizers, like dissolved organic matter in lake water, which can enhance the degradation rate. csbsju.edu The photocatalytic degradation of gaseous dibenzofuran has also been demonstrated using titanium dioxide (TiO2) as a photocatalyst, a process that is enhanced by the presence of metal dopants like Fe3+ and Ce3+. nih.gov While specific quantum yields and photolysis rates for this compound are not detailed in the available literature, it is expected to undergo photodegradation, similar to other dibenzofurans. However, the exact pathways and rates would be influenced by the methyl substituent.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. This process is not considered a significant environmental fate process for dibenzofuran and its derivatives, including this compound. nih.gov These compounds lack functional groups that are susceptible to hydrolysis under typical environmental conditions of pH and temperature. nih.govnih.gov

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many persistent organic pollutants from the environment.

Numerous studies have demonstrated the ability of various bacterial strains, particularly from the genus Pseudomonas, to degrade dibenzofuran. nih.govosti.govnih.govtandfonline.com These bacteria can utilize dibenzofuran as a sole source of carbon and energy. nih.govosti.govresearchgate.net

The aerobic degradation of dibenzofuran by Pseudomonas species typically initiates with a dioxygenase attack. nih.govnih.gov For example, Pseudomonas sp. strain HH69 attacks the dibenzofuran molecule to form 2,2′,3-trihydroxybiphenyl. nih.govresearchgate.net This is followed by a meta-cleavage of the dihydroxylated aromatic nucleus. nih.gov The degradation pathway often proceeds through intermediates such as salicylic (B10762653) acid, which can then be further metabolized via the gentisic acid or catechol pathways. nih.govosti.gov

Biphenyl-utilizing bacteria, such as Pseudomonas putida strain B6-2, have also been shown to cometabolically degrade dibenzofuran. acs.orgacs.org In this process, the bacteria, while growing on a primary substrate like biphenyl, can transform dibenzofuran into various metabolites. acs.orgacs.org One of the major metabolites identified in the cometabolism of dibenzofuran is 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB). acs.orgacs.org

While these studies focus on the parent compound, the enzymatic machinery of these Pseudomonas strains, particularly the initial dioxygenases with their broad substrate specificity, suggests a strong potential for the degradation of alkylated dibenzofurans like this compound. nih.gov The presence of the methyl group may influence the rate and specific pathway of degradation. For instance, a study on the degradation of dibenzofuran by a bacterial community from landfill leachate found that the degradation rate was influenced by factors such as substrate concentration, temperature, and pH. upm.edu.my

Table 2: Key Enzymes and Metabolites in the Biodegradation of Dibenzofuran by Pseudomonas Species

| Organism | Key Enzyme(s) | Major Metabolite(s) | Reference(s) |

| Pseudomonas sp. strain HH69 | Dioxygenase | 2,2′,3-Trihydroxybiphenyl, Salicylic acid, Gentisic acid | nih.govosti.govresearchgate.net |

| Pseudomonas putida strain B6-2 | Biphenyl dioxygenase | 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB) | acs.orgacs.org |

| Pseudomonas veronii strain Pvy | Naphthalene dioxygenase | Salicylate | nih.gov |

| Pseudomonas aeruginosa | Dioxygenase | Hydroxydibenzofuran, 2-hydroxy-3-allyl-benzofuran, 2-carboxyvinyloxy phenyl acetic acid | tandfonline.com |

Aerobic and Anaerobic Degradation in Soil and Aquatic Systems

The biodegradation of aromatic hydrocarbons like this compound is a critical process influencing their persistence in the environment. This degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with the rate and pathway being highly dependent on the presence of oxygen and the specific microbial communities present. nih.govmdpi.com

Aerobic Degradation: In aerobic environments, the breakdown of complex aromatic compounds is generally more rapid and efficient. mdpi.com Microorganisms such as bacteria and fungi utilize oxygen-dependent enzymes, primarily oxygenases, to initiate the degradation process by introducing hydroxyl groups onto the aromatic rings, making them susceptible to ring cleavage. mdpi.commdpi.com For the parent compound, dibenzofuran, aerobic degradation by biphenyl-cultivated Ralstonia sp. has been shown to proceed via lateral dioxygenation. researchgate.net While specific studies on this compound are limited, the degradation likely follows a similar pathway, initiated by an attack on the aromatic structure. The presence of oxygen in soil and water enhances the bioavailability and degradation rate of such hydrophobic compounds. mdpi.comresearchgate.net

Anaerobic Degradation: Under anaerobic conditions, which are common in saturated soils, deeper sediments, and anoxic water columns, the degradation of aromatic hydrocarbons is significantly slower. nih.govresearchgate.net Microbes in these environments rely on alternative electron acceptors such as nitrate, sulfate (B86663), or ferric iron to metabolize organic compounds. mdpi.com The initial activation of the stable aromatic ring without oxygen is a more energy-intensive process, contributing to the slower degradation rates. nih.gov While anaerobic biodegradation of many aromatic hydrocarbons has been documented, the specific pathways for this compound are not well-established in the available literature. Generally, anaerobic processes are less efficient than aerobic ones; for instance, studies on dissolved organic matter show that biodegradation is significantly higher under aerobic (55.5 ± 6%) compared to anaerobic (39.5 ± 4%) conditions over a 28-day period. csic.es

Intermediates and Breakdown Products of Biodegradation

The process of biodegradation transforms complex organic molecules into simpler compounds, known as intermediates or breakdown products. The identification of these metabolites is key to understanding the degradation pathway.

For dibenzofuran, the parent compound of this compound, cometabolism by Ralstonia sp. SBUG 290 involves an initial hydroxylation to form 1,2-dihydroxydibenzofuran. researchgate.net This intermediate undergoes meta-cleavage of the aromatic ring to produce 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid, which is further broken down into salicylic acid. researchgate.net Other potential intermediates in the degradation of similar polycyclic aromatic hydrocarbons (PAHs) include catechol and phthalate. jmb.or.kr

While a dedicated pathway for this compound is not detailed, it is plausible that it follows a similar degradation sequence, potentially yielding methylated analogues of these intermediates. The ultimate breakdown products of complete biodegradation (mineralization) are carbon dioxide and water. mdpi.com However, under certain conditions, intermediate products may accumulate, which can sometimes be more toxic than the original compound. pjoes.com

Geochemical Significance as Molecular Markers

Methyldibenzofurans (MDBFs), including the 4-methyl isomer, are important oxygen-containing heterocyclic compounds found in crude oils and ancient sedimentary rocks. cup.edu.cndoi.org Their distribution and relative abundances provide valuable information for petroleum geochemistry. doi.org

Indicators of Depositional Environment and Organic Matter Type

The concentration and isomeric distribution of MDBFs are strongly influenced by the type of organic matter and the paleoenvironment of the source rock. doi.orgjsaer.com

Organic Matter Type: MDBFs are generally more abundant in sediments and crude oils derived from terrestrial organic matter, such as coals and terrigenous source rocks, compared to those from marine settings. doi.orgcas.cn Their precursors are linked to terrestrial higher plant materials like lignin (B12514952) and phenols. jsaer.com

Depositional Environment: The relative abundance of different MDBF isomers can help distinguish between depositional environments. For example, crude oils and rock extracts from terrestrial depositional environments, such as those in the Liaohe and Beibuwan Basins, show a predominance of 2- and 3-MDBF over 4- and 1-MDBF. researchgate.net Conversely, oils originating from marine environments tend to be richer in 1-Methyldibenzofuran (B1607422) and this compound. jsaer.com A cross-plot of the (1+4)/(2+3)–MDBF ratio against the pristane/phytane (Pr/Ph) ratio has been proposed as a tool to delineate depositional environments and lithologies. jsaer.com

Tracing Oil Migration Pathways and Thermal Maturity

The relative concentrations of MDBF isomers are used to trace the movement of petroleum from source to reservoir and to assess its thermal history.

Due to differences in polarity and thermodynamic stability, various isomers of MDBF can be separated during migration, a process known as geo-chromatography. researchgate.netsciopen.com The 1-Methyldibenzofuran/4-Methyldibenzofuran ratio has been proposed as a molecular indicator to trace oil migration pathways. researchgate.netmdpi.com As oil migrates, interactions with mineral surfaces in the rock can cause fractionation of the isomers, leading to predictable changes in their ratios with increasing migration distance. researchgate.net

This compound/1-Methyldibenzofuran Ratio as a Maturity Indicator

The ratio of different MDBF isomers has been investigated as an indicator of the thermal maturity of source rocks and oils, although its utility is a subject of ongoing debate. cup.edu.cndoi.org Thermal maturity refers to the extent of heat-induced alteration of organic matter during burial.

The controversy surrounds the 1-Methyldibenzofuran/4-Methyldibenzofuran ratio (or its inverse, 4-MDBF/1-MDBF). Research by Radke and colleagues in 2000 suggested that the 1-MDBF/4-MDBF ratio could serve as a maturity indicator, showing a significant increase at higher maturity levels corresponding to a vitrinite reflectance (%Ro) greater than 1.0%. cup.edu.cndoi.org This is based on the principle that thermal stress causes a shift from less stable to more stable isomers.

Table of MDBF Geochemical Ratios and Their Proposed Applications

| Ratio | Proposed Application | Supporting/Contradictory Findings | Citations |

|---|---|---|---|

| 1-MDBF / 4-MDBF | Thermal Maturity Indicator | Controversial: Proposed to increase at high maturity (>1.0 %Ro) by Radke et al. (2000). However, Li et al. (2011, 2018) found no obvious trend with increasing maturity. | cup.edu.cndoi.org |

| 1-MDBF / 4-MDBF | Oil Migration Pathway Tracer | Proposed by Li et al. (2018) and applied in various basin studies to trace migration orientation and filling pathways. | cup.edu.cndoi.orgresearchgate.netmdpi.com |

| (1+4)-MDBF / (2+3)-MDBF | Depositional Environment Indicator | Higher values suggest marine input, while lower values suggest terrestrial input. Used with Pr/Ph ratio for delineation. | jsaer.comresearchgate.net |

Analytical Methodologies for 4 Methyldibenzofuran Determination

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate 4-methyldibenzofuran and remove interfering components from the sample matrix. chromatographyonline.com This process is essential for achieving reliable and accurate analytical results. chromatographyonline.com

The extraction of this compound from complex matrices is a crucial step for its subsequent analysis. Various techniques are employed to isolate the analyte from interfering substances.

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that involves partitioning analytes between a solid and a liquid phase. sigmaaldrich.com It is utilized to preconcentrate samples, remove interferences, or desalt samples. chromatographyonline.com The process typically involves four main steps: conditioning the sorbent, sample loading (retention), washing away impurities, and eluting the analyte of interest. organomation.comscharlab.com SPE offers advantages such as higher and more consistent analyte recoveries, reduced solvent consumption, and improved selectivity compared to traditional liquid-liquid extraction (LLE). organomation.com The choice of sorbent material, which can be silica-based (like C18) or polymer-based, is critical and depends on the physicochemical properties of the analyte and the matrix. organomation.com For instance, nonpolar SPE phases are used to extract molecules with nonpolar functional groups from polar matrices. chromatographyonline.com

Liquid-Liquid Extraction (LLE) is another common technique based on the partitioning of a compound between two immiscible liquid phases. mdpi.com The efficiency of LLE depends on factors such as the solubility of the analyte, the polarity of the solvents, sample pH, and ionic strength. mdpi.com Salting-out assisted LLE (SALLE) can be employed to enhance the extraction of certain analytes by reducing their solubility in the aqueous phase. chromatographyonline.com

Soxhlet extraction is a traditional method often used for solid samples. For example, in the analysis of source rock extracts, samples were extracted for 72 hours using a mixture of dichloromethane (B109758) and methanol. cas.cn

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that has been applied to complex matrices like food samples for the detection of pesticides. chromatographyonline.com While not specifically documented for this compound, its principles could be adapted.

The following table provides a summary of common extraction techniques applicable to the analysis of compounds like this compound.

| Extraction Technique | Principle | Common Sorbents/Solvents | Key Advantages |

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. sigmaaldrich.com | C18, C8, Phenyl, Cyclohexyl, Cyanopropyl. chromatographyonline.com | High selectivity, reduced solvent use, potential for automation. organomation.comscharlab.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. mdpi.com | Dichloromethane, Hexane. cas.cnthermofisher.com | Simple, well-established. |

| Soxhlet Extraction | Continuous extraction of a solid sample with a solvent. cas.cn | Dichloromethane/Methanol mixture. cas.cn | Thorough extraction for solid matrices. |

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. scioninstruments.com This technique is particularly important in gas chromatography (GC) to enhance the volatility and thermal stability of polar compounds. scioninstruments.com

For compounds analyzed by GC, derivatization aims to increase volatility by masking polar functional groups. mdpi.com Common derivatization reactions include:

Silylation: This process replaces an acidic hydrogen with an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. scioninstruments.comrestek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. restek.com This method is effective for derivatizing functional groups like carboxylic acids, amines, and hydroxyl groups, making the resulting compounds less polar and more volatile. scioninstruments.comrestek.com

Acylation: This method introduces an acyl group into the analyte molecule. It is used to reduce the polarity of amino, hydroxyl, and thiol groups. scioninstruments.com

Esterification: This is a common method for derivatizing fatty acids, converting them into fatty acid methyl esters (FAMEs) to improve their suitability for GC analysis. scioninstruments.com

While this compound itself does not possess highly polar functional groups that would typically necessitate derivatization for GC analysis, the technique is crucial for many other compounds that might be analyzed alongside it in a complex sample. scioninstruments.com For liquid chromatography (LC), derivatization can be employed to enhance detector response. mdpi.com

The table below outlines common derivatization approaches.

| Derivatization Technique | Principle | Target Functional Groups | Purpose in Analysis |

| Silylation | Replacement of acidic hydrogen with an alkylsilyl group. restek.com | Carboxylic acids, amines, hydroxyls, thiols, phosphates. scioninstruments.com | Increase volatility and thermal stability for GC. scioninstruments.com |

| Acylation | Introduction of an acyl group. scioninstruments.com | Amino, hydroxyl, thiol groups. scioninstruments.com | Reduce polarity for GC, add fluorinated groups for ECD detection. scioninstruments.com |

| Esterification | Conversion of carboxylic acids to esters. scioninstruments.com | Carboxylic acids. | Increase volatility for GC analysis. scioninstruments.com |

Sample clean-up is a critical step to remove co-extracted impurities that can interfere with the analysis, a phenomenon known as the matrix effect. bataviabiosciences.com The matrix effect can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. bataviabiosciences.comchromatographyonline.com

Strategies to mitigate matrix effects include:

Sample Purification: Techniques like Solid-Phase Extraction (SPE) are employed to selectively remove interfering compounds. chromatographyonline.combataviabiosciences.com

Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on the analysis. bataviabiosciences.comnih.gov

Chromatographic Optimization: Adjusting chromatographic conditions can help separate the analyte from co-eluting interferences. bataviabiosciences.com

Use of Internal Standards: Isotopically labeled internal standards can be used to compensate for matrix effects and analyte loss during sample preparation. researchgate.net

The effectiveness of clean-up procedures can be evaluated by generating matrix effect profiles, which visualize the impact of the sample matrix on the analytical signal. nih.gov For example, post-column infusion experiments can identify regions in the chromatogram where signal suppression or enhancement occurs. chromatographyonline.comnih.gov

It has been observed that even after clean-up steps, some complex matrices can still cause significant matrix effects. nih.gov Therefore, careful validation of the analytical method is essential to ensure the accuracy of the results.

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation, enabling the isolation of this compound from other components in the prepared sample extract.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. scioninstruments.com this compound is amenable to GC analysis and is often determined using this method, frequently coupled with mass spectrometry (GC-MS). geoscienceworld.orgnih.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase), such as helium, through a capillary column. cas.cn The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. wikipedia.org

For the analysis of dibenzofurans, specific GC conditions have been reported. For instance, one study utilized a temperature program starting at 80°C, holding for 1 minute, then ramping up to 310°C, where it was held for 16 minutes. cas.cn The mass spectrometer was operated in electron impact (EI) mode at 70 eV. cas.cn

The retention of a compound in GC is characterized by its retention time or, more robustly, by its Kovats Retention Index. The Kovats Retention Index for this compound on a semi-standard non-polar column has been reported as 1639. nih.gov

The following table summarizes typical GC parameters for the analysis of this compound.

| Parameter | Typical Value/Condition | Reference |

| Column Type | Capillary column | cas.cn |

| Carrier Gas | Helium | cas.cn |

| Injection Mode | Splitless | eurofins.com |

| Temperature Program | Isothermal at 80°C for 1 min, then ramp to 310°C | cas.cn |

| Detector | Mass Spectrometer (MS) | cas.cngeoscienceworld.orgnih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | cas.cn |

| Kovats Retention Index | 1639 (semi-standard non-polar) | nih.gov |

High-performance liquid chromatography (HPLC) is another versatile separation technique that is widely used in various fields of analysis. wikipedia.orgopenaccessjournals.com It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile for GC analysis. nih.gov The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.org

HPLC can be performed in different modes, including:

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It separates analytes based on their polarity. wikipedia.org

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is used for the separation of highly polar compounds. wikipedia.org